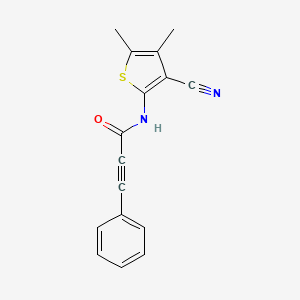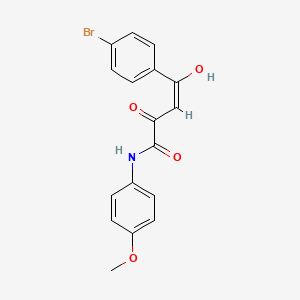![molecular formula C11H14BrN3O2S2 B5442539 [(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea](/img/structure/B5442539.png)
[(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea is an organic compound characterized by the presence of a bromophenyl group, a sulfonyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea typically involves the reaction of 4-bromobenzenesulfonyl chloride with butan-2-ylideneamino thiourea under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable.
Chemical Reactions Analysis
Types of Reactions
[(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The bromophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: Sulfinyl or sulfonyl derivatives.
Reduction: Phenyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of [(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds with amino acid residues in proteins, leading to inhibition of enzyme activity. The bromophenyl group can interact with hydrophobic pockets in proteins, enhancing the binding affinity of the compound. These interactions can disrupt normal cellular processes, leading to the desired biological effects.
Comparison with Similar Compounds
[(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea can be compared with other similar compounds such as:
4-bromophenyl 4-bromobenzoate: This compound also contains a bromophenyl group but lacks the thiourea moiety.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: This compound contains a bromophenyl group and a thiazole ring, making it structurally similar but functionally different.
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
[(E)-4-(4-bromophenyl)sulfonylbutan-2-ylideneamino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2S2/c1-8(14-15-11(13)18)6-7-19(16,17)10-4-2-9(12)3-5-10/h2-5H,6-7H2,1H3,(H3,13,15,18)/b14-8+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESRMSRDCOFJOW-RIYZIHGNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=S)N)CCS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CCS(=O)(=O)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-({methyl[4-(1H-pyrazol-1-yl)benzyl]amino}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B5442458.png)
![N-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-6-methylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5442466.png)
![3-{1-[(4-phenyl-1-piperidinyl)acetyl]-3-azetidinyl}pyridine](/img/structure/B5442486.png)
![5-({4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}carbonyl)pyridin-2(1H)-one](/img/structure/B5442499.png)

![1-cinnamoyl-4-[2-nitro-4-(trifluoromethyl)phenyl]piperazine](/img/structure/B5442510.png)
![2-[(1H-1,2,3-benzotriazol-4-ylamino)methyl]phenol](/img/structure/B5442515.png)
![N-[(5-cyclopentyl-1,2,4-oxadiazol-3-yl)methyl]-N,2-dimethyl-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5442531.png)
![2-[1-(2-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(3-methyl-3-oxetanyl)methyl]acetamide](/img/structure/B5442545.png)
![methyl 2-(5-{[2,5-dimethyl-1-(2-pyridinyl)-1H-pyrrol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5442558.png)

![N-[2-(3,4-dimethylphenoxy)ethyl]-4-(4-morpholinylmethyl)benzamide](/img/structure/B5442574.png)
![N-[3-(2-chlorophenyl)propyl]-1-(methylsulfonyl)-3-piperidinecarboxamide](/img/structure/B5442578.png)
![N-[4-(4-morpholinylsulfonyl)phenyl]-4-(3-phenyl-2-propen-1-yl)-1-piperazinecarbothioamide](/img/structure/B5442583.png)
